molecular formula C36H58O12 B1669953 Deacylgymnemic acid CAS No. 121686-42-8

Deacylgymnemic acid

Cat. No.: B1669953
CAS No.: 121686-42-8
M. Wt: 682.8 g/mol
InChI Key: NXUZSZLFZAMZLC-JOCRQPRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacylgymnemic acid is a triterpenoid saponin compound derived from the plant Gymnema sylvestre. It is known for its potential therapeutic properties, particularly in the management of diabetes. The compound has a molecular formula of C36H58O12 and a molecular weight of 682.84 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacylgymnemic acid can be synthesized through various chemical processes. One common method involves the extraction of gymnemic acids from Gymnema sylvestre, followed by deacylation to obtain this compound. The extraction process typically uses solvents such as methanol, ethyl acetate, chloroform, and n-hexane .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using optimized solvent extraction techniques. The extracted gymnemic acids are then subjected to deacylation under controlled conditions to yield this compound. The process is designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Deacylgymnemic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Properties

  • Antidiabetic Effects : Deacylgymnemic acid has been extensively studied for its hypoglycemic effects. Research indicates that it can enhance insulin secretion and improve glucose homeostasis. In a study involving Wistar rats, administration of this compound resulted in decreased systolic blood pressure and improved fasting plasma glucose levels, demonstrating its potential as a therapeutic agent for metabolic syndrome .
  • Mechanism of Action : The compound appears to work by modulating glucose absorption and enhancing insulin sensitivity. Studies have shown that this compound can increase the expression of glucose transporters (GLUT2) in pancreatic cells, thereby facilitating better glucose uptake .
  • Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress associated with diabetes . This is particularly relevant as oxidative stress is a key factor in the progression of diabetic complications.

Therapeutic Implications

  • Management of Metabolic Syndrome : Given the rising prevalence of metabolic syndrome globally, this compound presents a promising avenue for treatment. Its ability to improve parameters such as blood pressure, lipid profiles, and insulin resistance makes it a valuable candidate for clinical applications .
  • Functional Food Ingredient : The compound is also being explored as a functional food ingredient due to its health benefits. Its incorporation into dietary supplements could provide an accessible means for individuals to manage blood sugar levels naturally .

In Vivo Studies

  • Study on Wistar Rats : In a controlled experiment, Wistar rats fed a high-fructose diet were treated with varying doses of this compound. Results indicated significant reductions in fasting plasma glucose levels and improvements in insulin sensitivity compared to control groups .
  • Effects on Insulin Secretion : Another study demonstrated that this compound could enhance insulin secretion from isolated mouse pancreatic β-cells when stimulated by glucose, suggesting its role in promoting pancreatic function .

In Vitro Studies

  • Cell Line Experiments : In vitro studies using MIN6 mouse β-cell lines showed that this compound did not exhibit cytotoxic effects while promoting cell viability under oxidative stress conditions . This highlights its potential as a protective agent in diabetic therapy.
  • Antioxidant Assays : Various assays have confirmed the antioxidant capacity of this compound, indicating its role in mitigating oxidative damage in diabetic models .

Comparative Analysis of Gymnemic Acids

A comparative analysis of gymnemic acids derived from Gymnema sylvestre reveals that this compound has unique properties that differentiate it from other gymnemic acids. Below is a summary table:

CompoundPrimary ActivityEfficacy LevelReference
Gymnemic Acid IAntidiabeticHigh
This compoundInsulin secretion enhancementModerate
Gymnemic Acid IVBlood glucose reductionHigh
GymnemosidesAntimicrobialVariable

Comparison with Similar Compounds

Deacylgymnemic acid is unique among triterpenoid saponins due to its specific structure and biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and potency.

Biological Activity

Deacylgymnemic acid (DAGA), a compound derived from Gymnema sylvestre, has garnered significant attention for its potential biological activities, particularly in the context of metabolic syndrome and diabetes management. This article reviews the current understanding of DAGA's biological activity, supported by various studies and case analyses.

Overview of this compound

This compound is one of the key components of gymnemic acids, which are triterpenoid saponins known for their sweet-tasting blocking properties. The compound has been primarily studied for its effects on glucose metabolism and insulin sensitivity.

DAGA is believed to exert its biological effects through several mechanisms:

  • Insulin Secretion Stimulation : DAGA enhances insulin secretion from pancreatic β-cells, which is crucial for glucose homeostasis .
  • Glucose Absorption Inhibition : It binds to intestinal glucose receptors, reducing glucose absorption and consequently lowering blood sugar levels .
  • Regulation of Lipid Profiles : DAGA has shown potential in improving lipid profiles in various animal models, contributing to its role in managing metabolic syndrome .

In Vitro Studies

In vitro studies indicate that DAGA can increase glucose-stimulated insulin secretion significantly. For instance, a study demonstrated a 1.34-fold increase in insulin secretion in response to glucose stimulation when treated with DAGA compared to control groups .

In Vivo Studies

Case Study: Effects on Metabolic Syndrome in Rats

A notable study involved administering DAGA to rat models induced with metabolic syndrome through a high fructose diet. The findings were as follows:

  • Weight Management : While weight gain was observed in control groups, treatment with DAGA (200 mg/kg) did not significantly alter body weight but improved fasting plasma glucose (FPG) levels.
  • Systolic Blood Pressure (SBP) : DAGA treatment resulted in a reduction of SBP, indicating cardiovascular benefits .
  • Insulin Resistance : The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) showed significant improvement post-treatment with DAGA, suggesting enhanced insulin sensitivity without weight loss .

Comparative Analysis of Biological Activities

Biological ActivityDAGA (200 mg/kg)Control (High Fructose Diet)Pioglitazone
Fasting Plasma GlucoseReducedIncreasedReduced
Systolic Blood PressureReducedIncreasedReduced
HOMA-IRImprovedWorsenedImproved
Body Weight ChangeNo significant changeSignificant increaseNo significant change

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying deacylgymnemic acid (DAGA) in plant extracts?

  • Methodology : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard techniques. For HPLC, acid hydrolysis of plant extracts (e.g., Gymnema sylvestre) is required to release DAGA from glycosidic bonds. Validation parameters include retention time matching with standards, calibration curves (linearity: R² ≥ 0.99), and spike-recovery tests (85–115% recovery) . In HPTLC, mobile phases like chloroform-methanol mixtures (9:1 v/v) and densitometric scanning at 254 nm are used for quantification .

Q. What are the molecular characteristics and bioactive properties of DAGA?

  • Methodology : DAGA (molecular weight: 682 Da) is a triterpenoid saponin derivative. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Bioactivity assays (e.g., α-glucosidase inhibition) confirm its antidiabetic potential, with IC₅₀ values compared to positive controls like acarbose .

Q. How do extraction protocols influence DAGA yield from Gymnema sylvestre?

  • Methodology : Soxhlet extraction with ethanol (70–80% v/v) maximizes DAGA recovery due to its polarity. Post-extraction, acid hydrolysis (0.5–1 M HCl, 60°C, 2–4 hours) is critical to hydrolyze gymnemic acids into DAGA. Yield optimization requires factorial design experiments testing variables like solvent ratio, temperature, and hydrolysis duration .

Advanced Research Questions

Q. How can elicitors like sodium nitroprusside (SNP) enhance DAGA production in cell suspension cultures?

  • Experimental Design : Cell cultures derived from G. sylvestre callus are treated with SNP (5–40 µM) over 20–40 days. Biomass (fresh/dry cell weight) and DAGA content are quantified via HPLC. Optimal SNP concentration (e.g., 20 µM) increases DAGA yield 13-fold compared to controls. Statistical analysis uses ANOVA with Tukey’s post hoc test (p < 0.05) to validate significance .
  • Data Interpretation : SNP-induced nitric oxide signaling upregulates terpenoid biosynthesis genes (e.g., HMGR, DXS). Transcriptomic data (RNA-seq) should be cross-validated with metabolite profiling .

Q. How do researchers address variability in DAGA content across G. sylvestre populations?

  • Methodology : Chemometric analysis (e.g., PCA, PLS-DA) of 53 G. sylvestre accessions identifies environmental (soil pH, altitude) and genetic factors influencing DAGA levels. HPLC data show DAGA content ranges from 0.01–10.19 µg/mg, with outliers excluded via Grubbs’ test (α = 0.05) .
  • Contradiction Resolution : Conflicting reports on DAGA stability require accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .

Q. What in vivo models are suitable for evaluating DAGA’s antidiabetic efficacy?

  • Experimental Design : Streptozotocin-induced diabetic rats (n = 10/group) receive DAGA (50–200 mg/kg/day) for 4 weeks. Blood glucose (glucometer), insulin (ELISA), and lipid profiles are analyzed. Histopathological scoring of pancreatic tissues assesses β-cell regeneration. Ethical approval (IACUC guidelines) and randomization (block design) are mandatory .

Q. How can metabolomic approaches elucidate DAGA’s synergistic interactions with other phytochemicals?

  • Methodology : LC-MS/MS-based untargeted metabolomics of G. sylvestre extracts identifies co-occurring compounds (e.g., gymnemagenin, lupeol). Network pharmacology models (Cytoscape) predict multi-target mechanisms (e.g., PPAR-γ activation, AMPK modulation) .

Q. Methodological Resources

  • Statistical Guidance : Consult statisticians early to design power calculations (G*Power software) and select tests (e.g., mixed-effects models for clustered data) .
  • Ethical Compliance : For human studies, document participant selection criteria (age, BMI), informed consent, and data anonymization protocols per IRB guidelines .
  • Literature Synthesis : Use systematic reviews (PRISMA guidelines) and tools like EndNote to manage references. Prioritize primary sources from journals indexed in PubMed/Scopus .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZSZLFZAMZLC-BNLARJOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923929
Record name 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121686-42-8
Record name Deacylgymnemic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.